molecular formula C11H12INO B8311205 5-(1,1-Dimethylethyl)-7-iodo-1,2-benzisoxazole

5-(1,1-Dimethylethyl)-7-iodo-1,2-benzisoxazole

Cat. No. B8311205
M. Wt: 301.12 g/mol
InChI Key: UGUYXPRZSWHAAX-UHFFFAOYSA-N
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Patent
US04156005

Procedure details

To a solution of 3.19 g of 5-(1,1-dimethylethyl)-3-iodosalicylaldoxime in 10 ml of tetrahydrofuran is added 2.0 g of trichloroacetylisocyanate in tetrahydrofuran (5 ml) at room temperature followed by addition of 1.52 g of potassium carbonate. The mixture is stirred for an additional 20 minutes before it is poured into 400 ml of water. The precipitate so obtained is crystallized from methanol to afford 1.4 g (46.5%) of 5-(1,1-dimethylethyl)-7-iodo-1,2-benzisoxazole, m.p. 106°-109° C.
Name
5-(1,1-dimethylethyl)-3-iodosalicylaldoxime
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:13]=[C:9]([CH:10]=[N:11]O)[C:8]([OH:14])=[C:7]([I:15])[CH:6]=1)([CH3:4])[CH3:3].ClC(Cl)(Cl)C(N=C=O)=O.C(=O)([O-])[O-].[K+].[K+].O>O1CCCC1>[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([I:15])[C:8]2[O:14][N:11]=[CH:10][C:9]=2[CH:13]=1)([CH3:4])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
5-(1,1-dimethylethyl)-3-iodosalicylaldoxime
Quantity
3.19 g
Type
reactant
Smiles
CC(C)(C)C1=CC(=C(C(C=NO)=C1)O)I
Name
Quantity
2 g
Type
reactant
Smiles
ClC(C(=O)N=C=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for an additional 20 minutes before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate so obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from methanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(C)(C)C=1C=C(C2=C(C=NO2)C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 46.5%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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